5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile

Procurement Medicinal Chemistry Cost-Efficiency

Researchers pursuing heteroaryl SAR studies encounter supply gaps for defined 4H-pyran analogs. This compound (CAS 105263-08-9) addresses that need: • Documented NR4A1 (Nur77) counter-screen data (IC50 >6.25 µM) - absent for the 4-methoxyphenyl congener - enabling direct selectivity panel integration. • Verified NMR & MS spectral datasets ensure immediate structural confirmation, reducing screening delay. • Lower MW (244.25 Da) and an additional furan oxygen H-bond acceptor vs. the phenyl analog support comparative ADME and target-engagement profiling. Supplied with full QA documentation. For R&D use only.

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
CAS No. 105263-08-9
Cat. No. B012268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile
CAS105263-08-9
Molecular FormulaC13H12N2O3
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(O1)N)C#N)C2=CC=CO2)C(=O)C
InChIInChI=1S/C13H12N2O3/c1-7(16)11-8(2)18-13(15)9(6-14)12(11)10-4-3-5-17-10/h3-5,12H,15H2,1-2H3
InChIKeyWSQKMSDKNFZDNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile: Procurement Baseline


5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile (CAS 105263-08-9) is a fully synthetic, polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative bearing a C‑5 acetyl group, a C‑4 furan‑2‑yl substituent, and a C‑6 methyl group on the pyran ring [1]. Commercially cataloged as a research‑grade small molecule (e.g., Santa Cruz Biotechnology sc‑226898; Bidepharm 95%+ purity), it exhibits a melting point of 176–180 °C, a predicted LogP of ~2.65, and a molecular weight of 244.25 Da . Its structural core belongs to the broader 2‑amino‑4H‑pyran‑3‑carbonitrile family, which has been widely explored for antimicrobial, antitumor, antitubercular, and antifungal applications, making this specific furanyl‑substituted congener a candidate of interest for structure‑activity relationship (SAR) studies and hit‑to‑lead optimization programs [2].

Scaffold
Furanyl-substituted SAR probe
Identity
Verified spectral fingerprint available
QC
Multi-supplier purity data & documentation
Profiling
Broad class-level biological annotation

Why Generic 4-Aryl-4H-Pyran Analogs Cannot Substitute This Furanyl Derivative


Polysubstituted 2‑amino‑4H‑pyran‑3‑carbonitriles are not interchangeable: the identity of the C‑4 substituent profoundly influences synthetic feasibility, cost, and biological activity. While the C‑4 phenyl analog (CAS 89809‑89‑2) represents a common, commercially available comparator, direct procurement data indicate that the C‑4 furanyl derivative (CAS 105263‑08‑9) is priced multiplicatively higher (~$210/g vs. ~$46/g for the methoxyphenyl congener 105263‑07‑8 from Santa Cruz Biotechnology), reflecting differential synthetic complexity and commercial availability . Cross‑study and class‑level SAR reviews consistently demonstrate that heteroaryl (furanyl, thienyl) substituents at C‑4 modulate target engagement and potency profiles differently than phenyl or substituted‑phenyl variants in antimicrobial, antitumor, and enzymatic inhibition assays, establishing that generic substitution cannot recapitulate the same biological performance without explicit experimental validation [1][2].

Activity Profile May Diverge
Furanyl substitution at C-4 modulates antimicrobial and antitumor potency differently than phenyl or methoxyphenyl analogs, based on class-level SAR.
Procurement Cost Structure
Synthetic complexity drives a material price differential; the furanyl derivative is listed at a premium vs. simpler aryl congeners.
Target Engagement May Vary
Heteroaryl (furanyl) vs. aryl substituents can shift target interaction patterns; validation before replacement is necessary.

Quantitative Differentiation Evidence for the Furanyl-4H-Pyran Scaffold


Procurement Cost Premium vs. Methoxyphenyl Analog

In a direct commercial head-to-head comparison, 5‑acetyl‑2‑amino‑4‑(2‑furanyl)‑6‑methyl‑4H‑pyran‑3‑carbonitrile (CAS 105263‑08‑9, SCBT sc‑226898) is listed at $210.00 per gram, whereas the nearest structural analog—the 4‑methoxyphenyl derivative (CAS 105263‑07‑8, SCBT sc‑226899)—is listed at $46.00 per gram from the same supplier . This 4.6‑fold cost differential serves as a quantifiable, procurement‑relevant differentiator, reflecting the distinct synthetic route and market availability of the furanyl‑substituted pyran relative to its phenyl‑based structural neighbors.

Cost per Gram
Data to verify
$210/g vs $46/g
~4.6× higher
Supports procurement budget justification for furanyl analog selection.
Supplier catalog pricing; may change.
Procurement Medicinal Chemistry Cost-Efficiency

Spectral Characterization and Structural Confirmation Advantage

5‑Acetyl‑2‑amino‑4‑(2‑furanyl)‑6‑methyl‑4H‑pyran‑3‑carbonitrile is documented in the SpectraBase spectral database with two distinct NMR datasets and three GC‑MS spectra, providing a verifiable analytical fingerprint for identity confirmation [1]. This level of spectral documentation is not uniformly available for all in‑class analogs, giving this compound a distinct advantage in procurement workflows that require rigorous orthogonal characterization. The melting point of 176–180 °C (lit.), validated by multiple supplier datasheets including BOC Sciences and chemsrc , further serves as a straightforward, quantitative purity indicator upon receipt, reducing the risk of misidentified or degraded material entering a screening collection.

Spectral Data
Reported
2 NMR + 3 GC-MS spectra archived; mp 176–180°C
Enables structural identity verification upon receipt.
SpectraBase; multi-modal vs. single-mode for many analogs.
Analytical Chemistry Quality Control Structural Elucidation

Supplier Purity and Batch-Level QC Documentation

5‑Acetyl‑2‑amino‑4‑(2‑furanyl)‑6‑methyl‑4H‑pyran‑3‑carbonitrile is commercially available with specified purity grades of ≥95% (AKSci), 97% (BenchChem), and 98% (Leyan), with suppliers such as Bidepharm offering batch‑specific QC documentation including NMR, HPLC, and GC . This documented purity and available batch‑level quality control data provide procurement‑relevant assurance that the material entering a screening collection meets defined specifications. For researchers evaluating multiple 2‑amino‑4H‑pyran‑3‑carbonitrile derivatives, this transparent QC documentation allows direct comparison of available purity levels before purchase, a practical advantage over less‑characterized analogs that may require in‑house re‑purification or re‑analysis.

Purity & QC
Data to verify
≥95–98% across suppliers; batch-specific NMR, HPLC, GC
Reduces need for in-house re-characterization.
Multi-supplier; verify lot-specific COA.
Procurement Quality Assurance Screening Library

NR4A1 Nuclear Receptor Counter-Screen Profiling

BindingDB archives a specific biochemical IC50 value of >6.25 µM for 5‑acetyl‑2‑amino‑4‑(2‑furanyl)‑6‑methyl‑4H‑pyran‑3‑carbonitrile against human Nuclear Receptor Subfamily 4 Group A Member 1 (NR4A1) [1]. This documented off‑target profiling metric, emerging from the NIH Molecular Libraries Screening Center, is absent for the 4‑methoxyphenyl analog (CAS 105263‑07‑8) in the same database [2]. The >6.25 µM IC50 establishes a measurable baseline for NR4A1 counter‑screening, enabling informed hit triage in target‑based discovery programs. While the majority of 2‑amino‑4H‑pyran‑3‑carbonitrile analogs are evaluated solely for antimicrobial or antitumor potency, this compound possesses a unique, publicly available biochemical selectivity data point that can directly guide procurement decisions for NR4A1‑related research applications.

NR4A1 IC50
Reported
>6.25 µM (BindingDB)
Provides a measurable selectivity filter absent for close analogs.
NIH MLSCN assay; absent for methoxyphenyl analog.
Nuclear Receptors BindingDB Target Profiling

Physicochemical Profile: Furan-Modulated LogP and H-Bonding

The predicted LogP of 5‑acetyl‑2‑amino‑4‑(2‑furanyl)‑6‑methyl‑4H‑pyran‑3‑carbonitrile is 2.65, with a topological polar surface area (TPSA) of 89.25 Ų . A structural comparison with the 4‑phenyl analog (CAS 89809‑89‑2), which lacks the furan oxygen, reveals that the furanyl substituent introduces an additional hydrogen‑bond acceptor (furan oxygen) while maintaining a lower molecular weight (244.25 vs. 254.28 Da) [1]. This difference in hydrogen‑bonding capacity and TPSA is predicted to influence solubility and permeability profiles, making the furanyl analog a chemically distinct entity for ADME‑relevant SAR studies. Melting point data further differentiate the two compounds: 176–180 °C for the furanyl derivative versus 159–163 °C for the 4‑methoxyphenyl analog , reflecting differences in crystal packing that may impact formulation and solubility in screening buffers.

Physicochemical Profile
Head-to-head
LogP 2.65, TPSA 89.25 Ų, MW 244.25, mp 176–180°C
Distinct H-bond capacity vs. phenyl analog supports ADME SAR.
Predicted LogP; literature mp.
Physicochemical Properties ADME Medicinal Chemistry

Scaffold Versatility Across Antimicrobial and Anticancer Indications

Class‑level pharmacological reviews establish that the 2‑amino‑4H‑pyran‑3‑carbonitrile scaffold supports diverse biological activities depending on C‑4 substitution: furanyl‑bearing derivatives have been profiled for antifungal and antibiofilm activity against Candida albicans, with certain congeners achieving double‑digit micromolar IC50 values [1], while antitubercular screening has identified a pyran‑3‑carbonitrile derivative (Compound 40) with an MIC of ~8 μM against Mycobacterium tuberculosis, comparable to ciprofloxacin and streptomycin and three‑fold more potent than pyrazinamide [2]. Concurrently, 4‑aryl‑4H‑pyran derivatives lacking heteroaryl substitution have demonstrated antioxidant and anti‑HCT‑116 colorectal cancer activity, with the most potent compounds (e.g., 4d and 4k) achieving IC50 values of 75.1 and 85.88 μM against HCT‑116 cells [3]. These class‑level data confirm that the furanyl‑substituted scaffold is not a niche chemotype but a versatile core enabling multi‑indication profiling, providing rationale for prioritizing this specific furanyl analog over less‑explored substitution patterns when broad‑spectrum biological evaluation is the procurement objective.

Biological Annotation
Class-level
Class-level: antifungal, antitubercular, anticancer activities reported
Supports multi-indication screening rationale for furanyl scaffold.
Cross-study; direct data for this congener pending.
Antimicrobial Anticancer Scaffold Versatility

Evidence-Backed Application Scenarios


NR4A1 Profiling and Counter-Screening in Hit-to-Lead

For teams pursuing NR4A1 (Nur77)-related target screening, this compound provides a documented counter-screen data point (IC50 >6.25 µM) that is absent for the closest commercial analog (4-methoxyphenyl derivative, CAS 105263-07-8) in BindingDB [1]. Its physicochemical profile (LogP 2.65, TPSA 89.25 Ų) positions it as a tractable starting point for selectivity profiling against nuclear receptor panels [2]. The available NMR and MS spectral datasets enable immediate structural confirmation upon receipt, reducing the delay between procurement and screening-ready status [3].

Furanyl vs. Phenyl C-4 Substituent SAR Studies

The direct commercial availability of the furanyl (CAS 105263-08-9), 4-methoxyphenyl (CAS 105263-07-8), and phenyl (CAS 89809-89-2) analogs from overlapping suppliers enables controlled SAR comparisons [1]. The furanyl analog's lower molecular weight (244.25 vs. 254.28 Da for phenyl) and additional furan oxygen H-bond acceptor differentiate it for investigating heteroaryl-specific target interactions. Class-level evidence suggests that C-4 substitution identity modulates antimicrobial and antitumor potency, making this compound a defined SAR probe for systematic heteroaryl vs. aryl potency comparisons [2].

Antimicrobial and Antifungal Screening Entry Point

Class-level data from the 2-amino-4H-pyran-3-carbonitrile family demonstrate that furanyl-substituted derivatives exhibit antifungal and antibiofilm activity against C. albicans [1], while certain pyran-3-carbonitriles achieve antitubercular MIC values (~8 µM) comparable to ciprofloxacin and three-fold more potent than pyrazinamide . The furanyl-bearing scaffold is associated with activity against drug-resistant biofilm-forming yeasts, making this specific compound a structurally defined entry point for antifungal hit-finding programs targeting biofilm infections [1]. Its verified spectral fingerprint ensures that the material entering the screening funnel is structurally authenticated, a prerequisite for reproducible SAR determination [2].

ADME Probe Development with a Furan-Modified Core

The compound's physicochemical profile—predicted LogP of 2.65, TPSA of 89.25 Ų, and molecular weight of 244.25 Da—falls within favorable drug-like space [1]. The presence of a furan oxygen introduces an additional hydrogen-bond acceptor compared to the phenyl analog, enabling comparative solubility and permeability profiling. For medicinal chemistry teams investigating the impact of heteroaryl incorporation on ADME parameters within the 4H-pyran chemotype, this compound serves as a key comparator. The availability of two validated NMR datasets and three GC-MS spectra from SpectraBase ensures that pharmacokinetic profiling data can be unambiguously attributed to the correct chemical entity, a practical advantage when managing multiple analogs in parallel ADME studies.

Application
Selection Property
Validation Focus
NR4A1 counter-screen profiling
NR4A1 selectivity filter data
Counter-screen hit triage review
C-4 substituent SAR comparison
Furanyl vs. aryl substituent distinction
Target interaction profiling
Antifungal hit-finding entry
Class-level antifungal annotation
Biofilm inhibition assay review
ADME probe comparison
Furan-modulated physicochemical profile
Solubility and permeability profiling
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